The synthesis of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves several steps, including condensation reactions and cyclization processes. A notable method includes:
The molecular structure of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine features:
The compound's structure can be visualized using computational chemistry software or through X-ray crystallography data if available .
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
These reactions facilitate the introduction of diverse substituents into the molecule, making it a valuable intermediate in organic synthesis .
The mechanism of action for 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor.
The physical properties of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
These properties make it suitable for various applications in chemical research and pharmaceutical development .
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several significant applications:
The versatility of this compound in medicinal chemistry highlights its potential impact on drug discovery and development processes .
The 4-chloro-5,7-bis(4-fluorophenyl) derivative belongs to a lineage of C4-functionalized pyrrolopyrimidines designed to broaden target engagement spectra. Unlike early analogs such as sunitinib—which utilizes a pyrrole moiety without halogenation—this compound integrates dual 4-fluorophenyl groups to exploit hydrophobic regions II and III in kinase binding pockets. Crucially, the N-7 4-fluorophenyl substitution differentiates it from N-alkylated clinical candidates (e.g., tofacitinib), reducing metabolic lability while enhancing steric complementarity with gatekeeper residues. Molecular dynamics simulations reveal that the 5-(4-fluorophenyl) group occupies a cleft adjacent to the hinge region in VEGFR2, forming van der Waals contacts with Leu840 and Val848 that boost binding affinity by ~2.3 kcal/mol versus non-fluorinated analogs [4] [10].
Structure-activity relationship (SAR) studies demonstrate that C-5 aromaticity is critical for potency: replacing 4-fluorophenyl with methyl (as in 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine) diminishes EGFR inhibition by >15-fold (IC₅₀ shift from 40 nM to 625 nM) [9] [10]. Similarly, homologating the N-7 benzyl linker to phenethyl enhances PDGFR-β inhibition 8-fold by extending toward the DFG motif, underscoring the role of side-chain flexibility in multi-kinase activity [4].
Table 2: SAR Analysis of Key Pyrrolopyrimidine Modifications
Modification Site | Structural Change | Impact on Kinase Activity | Reference |
---|---|---|---|
C-4 | Cl → NHPh(3-CF₃) | VEGFR-1 IC₅₀: 46 nM vs. 220 nM (Cl) | [4] |
C-5 | 4-Fluorophenyl → Methyl | EGFR IC₅₀: >625 nM vs. 40 nM (5k) | [10] |
N-7 | 4-Fluorophenyl → CH₂CH₂Ph | PDGFR-β IC₅₀: 30 nM (homologated) vs. 240 nM (benzyl) | [4] |
C-6 | H → Aldehyde | Enables Knoevenagel condensation for angiogenesis inhibitors | [6] |
Halogen atoms serve as strategic bioisosteres in pyrrolopyrimidine optimization, with fluorine and chlorine playing distinct roles. The 4-chloro group enables regioselective cross-coupling (e.g., Buchwald-Hartwig amination) to install anilines with electron-withdrawing groups (e.g., 3-CF₃), boosting VEGFR-1 inhibition to IC₅₀ = 46 nM [4]. Meanwhile, the para-fluorine on each phenyl ring amplifies target binding through three mechanisms:
Synthetic routes to this compound leverage directed ortho-metalation (DoM) and lithiation-addition chemistry. A high-yielding approach (78%) employs SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, bis(2-dimethylaminoethyl)ether (BDMAE)-enhanced lithiation at C-6, and sequential Suzuki-Miyaura couplings with 4-fluorophenylboronic acid [1] [5]. BDMAE chelation mitigates aggregation of lithiated intermediates, increasing conversion to >96% versus 83% with LDA alone [1]. For C-5 functionalization, electrophilic fluorination using N-fluoropyridinium salts achieves regioselectivity >20:1 over N-7 [7].
Table 3: Comparison of Synthetic Routes for Halogenated Pyrrolopyrimidines
Method | Conditions | Yield | Regioselectivity | Key Advantage |
---|---|---|---|---|
Directed Lithiation-Addition | SEM-protected substrate, BDMAE/LDA, −78°C | 78% | C-6 > C-5 | Enables C-6 aldehyde functionalization |
One-Pot Cyclization | Formamidine acetate, POCl₃, reflux | 65–70% | N/A | Avoids N-protection steps |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80°C | 81–93% | C-5 specific | Tolerates free NH at N-7 |
Electrophilic Fluorination | N-fluoropyridinium triflate, DCM, 0°C | 52% | C-5:C-7 = 20:1 | Direct C–F bond formation |
Despite promising kinase polypharmacology, 4-chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine faces unresolved challenges:
Most studies report IC₅₀ values for ≤5 kinases (e.g., EGFR, VEGFR-2), omitting 85% of the human kinome. Unbiased KINOMEscan profiling of analog 5k revealed off-target hits in STE (7/23 kinases) and CAMK (5/16 kinases) families, suggesting risks of pathway redundancy [10]. Computational models indicate that bulkier C-5 substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) may improve TKs/CMLs selectivity ratios by sterically blocking non-target ATP pockets.
Docking studies indicate vulnerability to EGFR T790M and VEGFR2 L841F gatekeeper mutations. The compound’s reliance on hydrogen bonding with hinge residues (e.g., Met793 in EGFR) renders it susceptible to mutation-induced affinity loss—a limitation shared with gefitinib [4] [10]. Hybridization with allosteric fragments (e.g., type II inhibitors engaging DFG-out conformations) could circumvent this.
High hydrophobicity (cLogP = 4.1) necessitates nanoformulation for IV administration. PEGylated liposomal encapsulation increases aqueous solubility from <0.01 mg/mL to 2.3 mg/mL but reduces oral bioavailability by 40% due to P-gp efflux [5]. Prodrug strategies incorporating ionizable groups (e.g., phosphonates) remain unexplored.
Table 4: Priority Research Directions for Overcoming Identified Gaps
Research Gap | Current Challenge | Emerging Strategy | Expected Impact |
---|---|---|---|
Kinome-wide selectivity | Limited profiling (<20 kinases tested) | KINOMEscan/PamGene screening | Identify off-target risks preclinically |
Gatekeeper mutation resistance | T790M/L841F mutations reduce potency 8–12-fold | Covalent warheads (e.g., acrylamide at C-6) | Restore sub-100 nM IC₅₀ in resistant cell lines |
Aqueous solubility | <0.01 mg/mL in PBS (pH 7.4) | β-Cyclodextrin complexation or salt formation | Achieve >1 mg/mL for parenteral dosing |
Apoptosis mechanism elucidation | Unknown effects on Bcl-2/Bax axis | BH3 profiling and caspase-3/7 activation assays | Validate dual kinase/apoptosis induction |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2